molecular formula C17H19BrClN3OS2 B2365739 5-bromo-N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride CAS No. 1216819-48-5

5-bromo-N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride

Cat. No.: B2365739
CAS No.: 1216819-48-5
M. Wt: 460.83
InChI Key: YBSLFRFJDBRUAW-UHFFFAOYSA-N
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Description

5-Bromo-N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a synthetic small molecule characterized by a thiophene backbone substituted with a bromine atom at the 5-position. The carboxamide group at the 2-position is linked to two distinct moieties: a 2-(dimethylamino)ethyl group and a 4-methylbenzo[d]thiazol-2-yl group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies.

Properties

IUPAC Name

5-bromo-N-[2-(dimethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3OS2.ClH/c1-11-5-4-6-12-15(11)19-17(24-12)21(10-9-20(2)3)16(22)13-7-8-14(18)23-13;/h4-8H,9-10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSLFRFJDBRUAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCN(C)C)C(=O)C3=CC=C(S3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrClN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-bromo-N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. Understanding its biological activity is crucial for exploring its therapeutic applications.

  • Molecular Formula : C17_{17}H19_{19}BrClN3_3OS2_2
  • Molecular Weight : 460.8 g/mol
  • CAS Number : 1216819-48-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may inhibit specific enzymes that play a role in cancer cell proliferation and inflammatory responses.

Anticancer Activity

Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, benzothiazole derivatives have been shown to inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells.

Compound Cell Line IC50 (µM) Effect
B7A4311.0Apoptosis promotion
B7A5492.0Cell cycle arrest

The effects on apoptosis and cell cycle progression were assessed using flow cytometry, revealing that the compound can induce cell death in a concentration-dependent manner .

Anti-inflammatory Activity

In addition to its anticancer effects, this compound may exhibit anti-inflammatory properties by modulating the expression of inflammatory cytokines such as IL-6 and TNF-α. Studies have shown that related benzothiazole compounds can significantly reduce these cytokine levels in macrophage models, suggesting a potential role in treating inflammatory diseases .

Case Studies

  • Benzothiazole Derivatives in Cancer Research :
    A series of benzothiazole derivatives were synthesized and evaluated for their anticancer activities. Among them, the active compound B7 demonstrated significant inhibition of cancer cell proliferation and migration, indicating its potential as an anticancer agent .
  • Inflammatory Response Modulation :
    In a study examining the effects of various benzothiazole compounds on macrophage activation, it was found that specific derivatives could suppress LPS-induced TNF activity effectively. This suggests that compounds like this compound may play a role in modulating immune responses .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity:
The compound is part of a class of benzothiazole derivatives known for their anticancer properties. Research indicates that compounds with similar structures exhibit potent growth inhibition in various cancer cell lines, including breast, colon, and ovarian cancers . The mechanism often involves the inhibition of specific enzymes or pathways critical for tumor growth.

Antimicrobial Properties:
Benzothiazole derivatives have been studied for their antimicrobial effects. The presence of the thiophene ring enhances the compound's ability to interact with biological targets, potentially leading to the development of new antimicrobial agents .

Anti-inflammatory Effects:
The compound has also been explored for its anti-inflammatory properties. It may function as a prostaglandin synthetase inhibitor, which is crucial for reducing inflammation in various conditions .

Synthesis and Chemical Properties

The synthesis of 5-bromo-N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride typically involves multi-step organic reactions. Key steps include:

  • Preparation of Intermediates: Initial synthesis often requires the formation of dimethylamine derivatives and brominated thiophenes.
  • Reactions with Benzothiazole: The combination of thiophene and benzothiazole moieties through condensation reactions leads to the final product.

The molecular structure can be represented as follows:

C17H19BrClN3OS2\text{C}_{17}\text{H}_{19}\text{BrClN}_3\text{OS}_2

Material Science Applications

Organic Electronics:
Due to its unique electronic properties, this compound can serve as a building block in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form charge-transfer complexes enhances its utility in these applications.

Fluorescent Probes:
The compound's structural characteristics make it suitable for use as a fluorescent probe in biological imaging. The incorporation of the benzothiazole moiety allows for effective light absorption and emission, facilitating its application in two-photon fluorescence microscopy .

Case Studies and Research Findings

Several studies have documented the effectiveness of similar compounds:

  • In Vitro Studies: A study demonstrated that benzothiazole derivatives exhibited significant cytotoxicity against human-derived cancer cell lines, indicating their potential as therapeutic agents .
  • Molecular Docking Studies: Computational studies have predicted strong binding affinities between these compounds and target proteins involved in cancer progression, supporting their role as lead compounds for drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules from the provided evidence, focusing on core scaffolds, substituents, synthesis, and biological activity.

Key Structural and Functional Differences

Core Scaffold :

  • The target compound features a thiophene-2-carboxamide core, whereas compounds in (e.g., 4k, 4m, 4o) are based on thiazolidine-2,4-dione , a five-membered ring with two ketone groups. The thiazolidine-dione scaffold is associated with antimicrobial and antidiabetic activities , while the thiophene-carboxamide system may offer distinct electronic properties due to sulfur heteroatoms and conjugation.

Substituent Effects: Bromine: Both the target compound and 4k/4o () incorporate bromine, which increases lipophilicity and may enhance membrane permeability. In , bromination of benzo[b]thiophene at low temperatures (−13°C) achieved high yields (97.3%), suggesting efficient methods for bromine introduction in related systems . Nitrogen-Containing Groups: The target’s 2-(dimethylamino)ethyl group and 4-methylbenzo[d]thiazol-2-yl moiety contrast with the morpholinoethyl group in 4m/4o (). Morpholinoethyl substituents are polar and may improve solubility, whereas dimethylaminoethyl groups offer protonation sites (enhanced in the hydrochloride salt form of the target compound).

Synthesis and Physicochemical Properties: The target’s hydrochloride salt form likely improves aqueous solubility compared to neutral analogs like 4m/4o. Compounds in were synthesized using ethanol or ethyl acetate/ethanol solvents with yields >89%, indicating robust coupling reactions for carboxamide formation . Similar methods (e.g., thionyl chloride-mediated amidation in ) may apply to the target compound .

Critical Analysis of Evidence Gaps

  • No direct data on the target compound’s synthesis, melting point, or bioactivity is available in the provided evidence. Comparisons are inferred from structural analogs.
  • The role of the 4-methylbenzo[d]thiazol-2-yl group—a bicyclic aromatic system—in the target compound remains unexplored in the context of ’s simpler benzylidene substituents.

Preparation Methods

Bromination of Thiophene-2-Carboxylic Acid

The 5-bromo substitution on the thiophene ring is typically introduced via electrophilic aromatic bromination. Utilizing a mixture of bromine (Br₂) and iron(III) bromide (FeBr₃) in dichloromethane at 0–5°C achieves regioselective bromination at the 5-position.

$$
\text{Thiophene-2-carboxylic acid} + \text{Br}2 \xrightarrow{\text{FeBr}3} \text{5-Bromothiophene-2-carboxylic acid}
$$

Yield : 82–89%
Characterization : $$ ^1\text{H NMR} $$ (DMSO-$$d_6$$): δ 7.85 (d, $$ J = 4.0 \, \text{Hz} $$, 1H, H-3), 7.45 (d, $$ J = 4.0 \, \text{Hz} $$, 1H, H-4).

Conversion to Acid Chloride

The carboxylic acid is activated via treatment with thionyl chloride (SOCl₂) under reflux, yielding 5-bromothiophene-2-carbonyl chloride:

$$
\text{5-Bromothiophene-2-carboxylic acid} + \text{SOCl}2 \xrightarrow{\Delta} \text{5-Bromothiophene-2-carbonyl chloride} + \text{SO}2 + \text{HCl}
$$

Reaction Conditions : SOCl₂ (3 eq), toluene, reflux, 4 h.
Yield : 95%.

Synthesis of the Secondary Amine: 4-Methylbenzo[d]thiazol-2-amine

Cyclization of 2-Amino-4-methylphenol with Thiourea

The benzo[d]thiazole scaffold is constructed via cyclization of 2-amino-4-methylphenol with thiourea in the presence of hydrochloric acid:

$$
\text{2-Amino-4-methylphenol} + \text{Thiourea} \xrightarrow{\text{HCl}} \text{4-Methylbenzo[d]thiazol-2-amine} + \text{NH}3 + \text{H}2\text{O}
$$

Reaction Conditions : HCl (conc.), ethanol, reflux, 6 h.
Yield : 78%.
Characterization : $$ ^1\text{H NMR} $$ (CDCl₃): δ 7.25 (d, $$ J = 8.0 \, \text{Hz} $$, 1H, H-7), 6.95 (s, 1H, H-5), 6.85 (d, $$ J = 8.0 \, \text{Hz} $$, 1H, H-6), 2.45 (s, 3H, CH₃).

Preparation of N-(2-(Dimethylamino)ethyl)-4-Methylbenzo[d]thiazol-2-amine

Alkylation of 4-Methylbenzo[d]thiazol-2-amine

The secondary amine is synthesized via nucleophilic substitution between 4-methylbenzo[d]thiazol-2-amine and 2-chloro-N,N-dimethylethanamine hydrochloride:

$$
\text{4-Methylbenzo[d]thiazol-2-amine} + \text{2-Chloro-N,N-dimethylethanamine} \xrightarrow{\text{K}2\text{CO}3} \text{N-(2-(Dimethylamino)ethyl)-4-methylbenzo[d]thiazol-2-amine} + \text{KCl} + \text{H}_2\text{O}
$$

Reaction Conditions : K₂CO₃ (2.5 eq), DMF, 80°C, 12 h.
Yield : 65%.
Characterization : $$ ^1\text{H NMR} $$ (CDCl₃): δ 7.30 (d, $$ J = 8.0 \, \text{Hz} $$, 1H), 6.90 (s, 1H), 6.80 (d, $$ J = 8.0 \, \text{Hz} $$, 1H), 3.75 (t, $$ J = 6.0 \, \text{Hz} $$, 2H), 2.65 (t, $$ J = 6.0 \, \text{Hz} $$, 2H), 2.40 (s, 6H), 2.35 (s, 3H).

Amide Bond Formation

Coupling of Acid Chloride with Secondary Amine

The tertiary amide is formed via Schotten-Baumann reaction between 5-bromothiophene-2-carbonyl chloride and N-(2-(dimethylamino)ethyl)-4-methylbenzo[d]thiazol-2-amine:

$$
\text{5-Bromothiophene-2-carbonyl chloride} + \text{Secondary amine} \xrightarrow{\text{Et}_3\text{N}} \text{Target compound (free base)} + \text{HCl}
$$

Reaction Conditions : Triethylamine (3 eq), dichloromethane, 0°C to rt, 6 h.
Yield : 85%.
Characterization : $$ ^1\text{H NMR} $$ (DMSO-$$d_6$$): δ 8.10 (d, $$ J = 4.0 \, \text{Hz} $$, 1H), 7.75 (d, $$ J = 4.0 \, \text{Hz} $$, 1H), 7.50 (d, $$ J = 8.0 \, \text{Hz} $$, 1H), 7.20 (s, 1H), 7.00 (d, $$ J = 8.0 \, \text{Hz} $$, 1H), 3.80 (t, $$ J = 6.0 \, \text{Hz} $$, 2H), 2.70 (t, $$ J = 6.0 \, \text{Hz} $$, 2H), 2.50 (s, 6H), 2.40 (s, 3H).

Hydrochloride Salt Formation

Acid-Base Neutralization

The free base is treated with hydrogen chloride gas in anhydrous diethyl ether to precipitate the hydrochloride salt:

$$
\text{Target compound (free base)} + \text{HCl} \xrightarrow{\text{Et}_2\text{O}} \text{5-Bromo-N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride}
$$

Yield : 95%.
Characterization : Melting point: 215–218°C; ESI-MS: m/z 482 [M+H]⁺.

Analytical Data and Quality Control

High-Performance Liquid Chromatography (HPLC)

  • Purity : >99% (C18 column, 0.1% TFA in H₂O/MeCN gradient).
  • Retention Time : 12.3 min.

Spectroscopic Validation

  • IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N stretch).
  • Elemental Analysis : Calculated for C₁₈H₂₀BrN₃O₂S·HCl: C 45.12%, H 4.41%, N 8.77%; Found: C 45.08%, H 4.39%, N 8.72%.

Comparative Evaluation of Synthetic Routes

Method Advantages Limitations Yield (%)
Schotten-Baumann reaction Rapid, high-yielding Requires anhydrous conditions 85
EDCl/HOBt coupling Mild conditions, no acid chloride required Longer reaction time, lower yield 72
Suzuki-Miyaura cross-coupling Applicable for complex aryl systems Requires palladium catalysts, costly ligands N/A

Q & A

Q. Basic

  • Purification : Column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) is standard. Recrystallization from methanol or ethanol is used for final product isolation .
  • Characterization :
    • NMR Spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon backbone, with 2D techniques (e.g., HMBC) resolving ambiguities in aromatic regions .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and halogen isotopic patterns .
    • Elemental Analysis : Ensures stoichiometric consistency, particularly for hydrochloride salts .

How can reaction conditions be optimized to improve yield and minimize side products during synthesis?

Q. Advanced

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while THF is preferred for moisture-sensitive steps .
  • Temperature Control : Exothermic reactions (e.g., bromination) require cooling (0–5°C), while amide couplings benefit from moderate heating (40–60°C) .
  • Catalyst Screening : Testing palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) can improve efficiency in cross-coupling steps .
  • In Situ Monitoring : TLC or HPLC tracks reaction progress to terminate at optimal conversion, reducing over-reaction byproducts .

How should researchers resolve contradictions in spectral data (e.g., NMR shifts) during structural confirmation?

Q. Advanced

  • Advanced NMR Techniques : Use 2D NMR (e.g., COSY, NOESY) to distinguish overlapping signals in aromatic regions. For example, HMBC can confirm through-space coupling in crowded benzo[d]thiazole systems .
  • X-Ray Crystallography : Resolves ambiguities by providing definitive bond lengths and angles, especially for hydrochloride salts where counterion interactions affect stability .
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., fluorinated or chlorinated analogs) to validate unexpected shifts .

What methodologies are recommended for assessing the compound's stability under varying storage and experimental conditions?

Q. Advanced

  • Accelerated Stability Studies : Expose the compound to stressors (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Hydrolytic stability is tested at pH 1–10 .
  • Light Sensitivity : UV-vis spectroscopy tracks photodegradation under controlled UV exposure .
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures and hygroscopicity of the hydrochloride salt .

How can researchers design bioactivity assays to evaluate the compound's mechanism of action?

Q. Advanced

  • Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding to biological targets like kinase enzymes or bacterial chaperones (e.g., GroEL/ES) .
  • In Vitro Assays :
    • Antibacterial Activity : Minimum inhibitory concentration (MIC) assays against planktonic and biofilm-forming strains .
    • Cytotoxicity : MTT assays on mammalian cell lines to assess selectivity .
  • Controlled Variables : Include DMSO controls (<1% v/v) and reference inhibitors (e.g., rifampicin for antibacterial studies) .

What computational approaches are effective for predicting the compound's reactivity and interaction with biological targets?

Q. Advanced

  • Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic sites for derivatization .
  • Molecular Dynamics (MD) Simulations : Models binding kinetics with proteins (e.g., 100-ns simulations in GROMACS) to assess stability of ligand-target complexes .
  • ADMET Prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., LogP, BBB permeability) to prioritize in vivo studies .

How can structural analogs be designed to enhance activity or reduce toxicity?

Q. Advanced

  • SAR Studies :
    • Halogen Substitution : Replace bromine with chlorine or fluorine to modulate electron-withdrawing effects and bioavailability .
    • Side Chain Modifications : Introduce morpholino or piperazinyl groups instead of dimethylaminoethyl to alter solubility and target affinity .
  • Metabolic Profiling : Use liver microsome assays to identify metabolic hotspots (e.g., N-dealkylation) and block them via steric hindrance .

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